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Compound of Interest

Compound Name: 3-(Piperidin-4-yl)benzo[d]isoxazole

Cat. No.: B3156928

3-(Piperidin-4-yl)benzo[d]isoxazole stands as a pivotal molecular scaffold in modern
medicinal chemistry. While not a therapeutic agent in itself, its rigid, fused-ring structure
combined with the versatile piperidine moiety forms the foundational core of several critical
second-generation antipsychotic drugs, including risperidone and paliperidone[1][2][3]. The
benzisoxazole ring system, in particular, is a privileged structure known for its favorable
interactions with key neurological targets, primarily serotonergic (5-HT2A) and dopaminergic
(D2) receptors[1][4].

Understanding the intrinsic physicochemical properties of this core structure is paramount for
researchers, scientists, and drug development professionals. These properties govern the
molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, and
excretion (ADME) profile. A thorough characterization allows for rational drug design, enabling
chemists to modify the scaffold to optimize potency, selectivity, and pharmacokinetic
parameters. This guide provides a comprehensive analysis of the key physicochemical
attributes of 3-(Piperidin-4-yl)benzo[d]isoxazole, detailing the theoretical importance,
experimental determination, and available data for each property.

Molecular Structure and Foundational Properties

The molecule's architecture, consisting of a bicyclic aromatic benzisoxazole system linked at
the 3-position to the 4-position of a piperidine ring, dictates its fundamental chemical and
physical nature.

Caption: Chemical structure of 3-(Piperidin-4-yl)benzo[d]isoxazole.
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The table below summarizes its core identifiers and computed physical properties, which serve
as a foundational dataset for further analysis.

Property Value Source
CAS Number 84163-68-8 [5][6]
Molecular Formula C12H14N20 [5]1[6]
Molecular Weight 202.25 g/mol [5]
Exact Mass 202.110613074 Da [51[6]
XLogP3 (Computed) 1.9/2.62360 [5][6]
:’:s;l:;gical Polar Surface Area 381 A2 5]
Hydrogen Bond Donor Count 1 [5]
Hydrogen Bond Acceptor

C)c;untg p 3 )
Rotatable Bond Count 1 [5]
Density (Predicted) 1.144 g/cm3 [6]
Boiling Point (Predicted) 355.5 °C at 760 mmHg [6]
Flash Point (Predicted) 168.8 °C [6]

lonization Constant (pKa): The Key to pH-Dependent
Behavior

Expertise & Experience: The pKa value is arguably one of the most critical physicochemical
parameters for any drug candidate containing an ionizable group. For 3-(Piperidin-4-
yl)benzo[d]isoxazole, the secondary amine within the piperidine ring is the primary basic
center. Its pKa dictates the degree of ionization at various physiological pH levels. This is
fundamentally important because the charged (protonated) and uncharged (neutral) forms of
the molecule exhibit vastly different properties. The charged form is typically more water-
soluble, while the neutral form is more lipid-soluble and thus more likely to permeate biological
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membranes via passive diffusion. An optimal pKa is often a delicate balance to ensure
sufficient aqueous solubility for formulation and dissolution in the gut, as well as adequate
lipophilicity for absorption.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination, offering high
accuracy and reliability.

e Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a
mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

« Titration: The solution is titrated with a standardized acid (e.g., 0.1 M HCI) while the pH is
continuously monitored with a calibrated pH electrode.

o Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is
determined from the half-equivalence point, where half of the basic piperidine groups have
been protonated. Specialized software is used to calculate the pKa by fitting the titration data
to the Henderson-Hasselbalch equation.

Trustworthiness: This method is self-validating. The sharpness of the inflection point on the
titration curve provides a direct visual indicator of the measurement's quality. Furthermore, the
protocol includes rigorous calibration of the pH meter and standardization of the titrant,
ensuring the accuracy of the final pKa value.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP and logD): Gauging Membrane
Permeability

Expertise & Experience: Lipophilicity, the "greasiness" of a molecule, is a crucial determinant of
its ability to cross the lipid bilayers of cell membranes, including the intestinal wall and the
blood-brain barrier.

» logP (Partition Coefficient): This value represents the ratio of the concentration of the neutral
species of a compound in an immiscible octanol/water mixture at equilibrium. It is an intrinsic
property of the molecule.
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 logD (Distribution Coefficient): This is a more physiologically relevant metric for ionizable
compounds like our topic molecule. It measures the concentration ratio of all species (neutral
and ionized) between octanol and a buffered aqueous phase at a specific pH. For a basic
compound, as the pH decreases, ionization increases, leading to a lower logD value.

The computed XLogP3 value of ~1.9-2.6 suggests moderate lipophilicity, a range often
associated with good oral absorption and CNS penetration capabilities[5][6].

Experimental Protocol: Shake-Flask Method for logD7.4

The shake-flask method, while traditional, remains a highly reliable technique for determining
lipophilicity.

o System Preparation: Prepare a buffered aqueous solution at pH 7.4 (to mimic physiological
pH) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer.

» Partitioning: A known concentration of the compound is dissolved in the buffered aqueous
phase. An equal volume of the saturated n-octanol is added.

o Equilibration: The mixture is vigorously shaken for a set period (e.g., 1-2 hours) to allow the
compound to partition between the two phases and reach equilibrium. The mixture is then
centrifuged to ensure complete phase separation.

» Quantification: The concentration of the compound in both the aqueous and octanol phases
is accurately measured, typically using UV-Vis spectroscopy or High-Performance Liquid
Chromatography (HPLC).

e Calculation: The logDy~.4 is calculated using the formula: logD7.4 = logxo ( [Compound]o.tanol /
[Compound]a(pueous )

Trustworthiness: The protocol's integrity is maintained by running controls, ensuring complete
phase separation, and using a validated analytical method (HPLC) for quantification, which
provides both accuracy and specificity. Mass balance calculations (ensuring the total amount of
compound recovered from both phases equals the initial amount) further validate the
experimental result.

Caption: Experimental workflow for logD determination using the shake-flask method.
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Solubility: A Prerequisite for Bioavailability

Expertise & Experience: A drug must first dissolve to be absorbed. Poor aqueous solubility is a
major hurdle in drug development, often leading to low and variable bioavailability. The
solubility of 3-(Piperidin-4-yl)benzo[d]isoxazole is expected to be pH-dependent due to the
basic piperidine nitrogen. At lower pH values (e.g., in the stomach), the compound will be
protonated and exist as a more soluble salt. At higher pH values (e.g., in the intestine), it will be
predominantly in its less soluble, neutral free-base form.

While specific experimental data for the parent compound is not readily available in the
provided search results, related compounds like risperidone are described as "practically
insoluble in water" but soluble in 0.1 N HCI, which aligns with this pH-dependent behavior[4][7].

Experimental Protocol: Thermodynamic Solubility Assay

This method determines the equilibrium solubility, which is the most relevant measure for drug
development.

o Sample Preparation: An excess amount of the solid compound is added to vials containing
aqueous buffers at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

o Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant
temperature (typically 25°C or 37°C) for an extended period (24-48 hours) to ensure
equilibrium is reached.

e Phase Separation: The resulting slurry is filtered or centrifuged to remove the undissolved
solid.

» Quantification: The concentration of the dissolved compound in the clear supernatant is
determined using a validated analytical method like HPLC-UV.

» Data Reporting: Solubility is reported in units such as mg/mL or uM at each specific pH.

Trustworthiness: The use of an excess of solid material and allowing sufficient time to reach
equilibrium ensures that the measured concentration represents the true thermodynamic
solubility limit. Visual inspection for remaining solid before quantification confirms that the
solution was indeed saturated.
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Physical State and Thermal Properties

Physical Appearance: The fluorinated analog, 6-fluoro-3-(4-piperidinyl)benzisoxazole, is
described as a solid[8]. It is reasonable to infer that the parent compound, 3-(Piperidin-4-
yl)benzo[d]isoxazole, also exists as a solid at room temperature.

Melting Point (mp): The melting point is a fundamental physical property that provides an
indication of the purity of a crystalline solid and the strength of its crystal lattice. A sharp melting
range is characteristic of a pure substance. The melting point for the 6-fluoro derivative is
reported as 59-64 °C[8].

Experimental Protocol: Capillary Melting Point Determination

e Sample Loading: A small amount of finely powdered, dry sample is packed into a capillary
tube.

e Heating: The capillary tube is placed in a melting point apparatus, which heats the sample at
a controlled rate.

» Observation: The sample is observed through a magnifying lens. The temperature at which
the first drop of liquid appears (onset) and the temperature at which the entire sample
becomes liquid (clear point) are recorded as the melting range.

Differential Scanning Calorimetry (DSC): For more precise thermal analysis, DSC is employed.
It measures the difference in heat flow required to increase the temperature of a sample and a
reference. A sharp endothermic peak corresponds to the melting point and also provides the
enthalpy of fusion (AfusH°®), which is a measure of the energy required to break the crystal
lattice. This technique is invaluable for studying polymorphism and solid-state stability[9].

Spectroscopic Profile for Structural Confirmation

Expertise & Experience: Spectroscopic techniques provide an unambiguous "fingerprint” of a
molecule, confirming its identity and structure.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o H NMR: Would provide information on the number and connectivity of hydrogen atoms.
Key expected signals would include distinct aromatic protons on the benzisoxazole ring,
and a series of aliphatic protons for the piperidine ring, including a characteristic signal for
the N-H proton. A published spectrum for a similar derivative shows aromatic signals
between 4 6.88 and 8.34 ppm[10].

o 13C NMR: Would show signals for each unique carbon atom in the molecule, confirming
the carbon skeleton.

o Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the
molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass with
high precision, allowing for the unambiguous confirmation of the molecular formula[11]. The
expected [M+H]* ion for C12H14N20 would be approximately m/z 203.118.

e Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a
molecule. For 3-(Piperidin-4-yl)benzo[d]isoxazole, characteristic peaks would be expected
for N-H stretching (around 3300-3500 cm~1), C-H stretching (aromatic and aliphatic, ~2800-
3100 cm™1), C=C and C=N stretching in the aromatic region (around 1500-1650 cm~1), and
C-O stretching[9].

Conclusion

3-(Piperidin-4-yl)benzo[d]isoxazole is a molecule of significant interest due to its central role
in the architecture of important antipsychotic drugs. Its physicochemical properties—moderate
lipophilicity, a basic pKa conferred by the piperidine nitrogen, and pH-dependent solubility—are
characteristic of a scaffold well-suited for developing orally bioavailable and CNS-active agents.
A comprehensive understanding and experimental determination of these properties, using
robust methodologies as outlined in this guide, are essential for any research program focused
on the rational design and development of novel therapeutics derived from this valuable
molecular core.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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